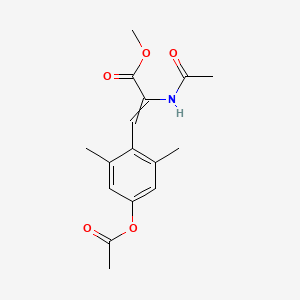![molecular formula C17H18N2O6S B14802372 N-[4-(acetylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14802372.png)
N-[4-(acetylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methoxyphenoxy)acetamide is a complex organic compound with a molecular formula of C16H16N2O5S
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-(4-acetylamino)benzenesulfonamide. This intermediate is then reacted with 4-methoxyphenol in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
化学反应分析
Types of Reactions
N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
科学研究应用
N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methoxyphenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The acetylamino and sulfonyl groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. These interactions can modulate various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
- N-(4-{[4-(Acetylamino)phenyl]sulfanyl}phenyl)acetamide
- N-(4-{[4-(Acetylamino)phenyl]sulfinyl}phenyl)acetamide
- N-{4-[(acetylamino)sulfonyl]phenyl}acetamide
Uniqueness
N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the methoxyphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
属性
分子式 |
C17H18N2O6S |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
N-[4-(acetylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H18N2O6S/c1-12(20)19-26(22,23)16-9-3-13(4-10-16)18-17(21)11-25-15-7-5-14(24-2)6-8-15/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
InChI 键 |
KLDATTRRXASKHO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-12-((R)-10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14802305.png)

![4-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B14802323.png)



![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[3-(Morpholin-4-Yl)propyl]urea](/img/structure/B14802345.png)
![3,4,5-trimethoxy-N'-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14802347.png)
![N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine](/img/structure/B14802349.png)

![(1R,2R,3S,6R,7S,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B14802363.png)
![{1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14802370.png)

![(2S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14802387.png)
